Para- vs. Ortho/Meta Isomer Differentiation: Explicit Structural Selection in Patent Claims
The United States Patent US 7,157,460 B2, which covers the use of 8-amino-aryl-substituted imidazopyrazines as kinase inhibitors, explicitly lists the target compound, Methyl-[3-(4-trifluoromethoxy-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-amine, as a 'preferred compound' in a list that separately and distinctly names its structural isomers: Methyl-[3-(2-trifluoromethoxy-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-amine and Methyl-[3-(3-trifluoromethoxy-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-amine [1]. This explicit differentiation confirms that the inventors recognized each positional isomer as a unique chemical entity with its own potential biological profile.
| Evidence Dimension | Structural Uniqueness and Patent Status |
|---|---|
| Target Compound Data | Methyl-[3-(4-trifluoromethoxy-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-amine (CAS 787591-09-7) |
| Comparator Or Baseline | Methyl-[3-(2-trifluoromethoxy-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-amine (Ortho-isomer) and Methyl-[3-(3-trifluoromethoxy-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-amine (Meta-isomer) |
| Quantified Difference | Not applicable; evidence is based on explicit structural differentiation in the patent, not a quantitative activity comparison. |
| Conditions | Patent claim listing of preferred compounds [1]. |
Why This Matters
For procurement, this ensures the user is obtaining the exact molecular species intended for study, avoiding the common pitfall of positional isomer contamination which can invalidate SAR studies and biological assays.
- [1] Currie, K. S.; et al. Use of 8-amino-aryl-substituted imidazopyrazines as kinase inhibitors. U.S. Patent 7,157,460 B2, January 2, 2007. View Source
